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Compound of Interest

Compound Name: 2,3,5-Trifluorophenylboronic acid

Cat. No.: B1308368

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,3,5-trifluorophenylboronic acid, a
versatile fluorinated organoboron compound. Its unique electronic properties, conferred by the
multiple fluorine substituents, make it a valuable building block in organic synthesis and a
reagent of significant interest in medicinal chemistry and materials science. This guide details
its chemical structure, physical properties, key synthetic protocols, and applications, particularly
in the context of drug discovery.

Chemical Structure and Formula

2,3,5-Trifluorophenylboronic acid is an aromatic compound featuring a phenyl ring
substituted with three fluorine atoms at the 2, 3, and 5 positions, and a boronic acid functional
group (-B(OH)z2) at the 1 position.

e Molecular Formula: CeHaBF302[1][2][3]
e Synonyms: 2,3,5-Trifluorobenzeneboronic acid[2][4]
o CAS Number: 247564-73-4[1][2]

The structure of the molecule is depicted below.
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Figure 1: Chemical structure of 2,3,5-Trifluorophenylboronic acid.

Physicochemical and Spectroscopic Data

The properties of 2,3,5-trifluorophenylboronic acid are summarized in the table below. The
presence of electronegative fluorine atoms significantly influences its reactivity and physical
characteristics.
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Property Value Reference
Molecular Weight 175.90 g/mol [11[3]
Appearance White to off-white crystalline 2]

powder
Melting Point 221 °C (decomposes) [1][2]114]
Boiling Point 269.3 £ 50.0 °C (Predicted) [4]
Density 1.44 + 0.1 g/cm3 (Predicted) [4]
pKa 6.26 = 0.58 (Predicted) [4]
Solubility Soluble in Methanol [4]

Sealed in dry, room
Storage [3114]
temperature or 2-8°C

Experimental Protocols

2,3,5-Trifluorophenylboronic acid is a crucial reactant in various organic transformations,
most notably in palladium-catalyzed cross-coupling reactions.

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of
complex biaryl molecules, a common motif in pharmacologically active compounds.[2] The
electron-withdrawing trifluoromethyl groups can enhance its reactivity and selectivity.[2]

Objective: To synthesize a substituted biaryl compound via the coupling of 2,3,5-
trifluorophenylboronic acid with an aryl halide.

Materials:

2,3,5-Trifluorophenylboronic acid (1.2 equivalents)

Aryl halide (e.g., Aryl-Br, Aryl-I) (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs, Cs2C0s3, 2-3 equivalents)
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e Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:

o To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl
halide, 2,3,5-trifluorophenylboronic acid, the palladium catalyst, and the base.

e Add the degassed solvent system to the flask.

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the
required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

e Upon completion, cool the reaction mixture to room temperature and dilute with an organic
solvent (e.g., ethyl acetate).

e Wash the organic layer with water and brine.

» Dry the organic phase over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to yield the desired biaryl
compound.

The synthesis of aryl boronic acids often proceeds through the formation of an organometallic
intermediate (e.g., Grignard or organolithium reagent) followed by quenching with a boron
electrophile. The following is an illustrative protocol adapted from the synthesis of the similar
(3,4,5-trifluorophenyl)boronic acid.[5][6]

Objective: To synthesize 2,3,5-trifluorophenylboronic acid from 1-bromo-2,3,5-
trifluorobenzene.

Materials:
e 1-Bromo-2,3,5-trifluorobenzene (1.0 equivalent)
e Magnesium turnings (1.2 equivalents)

e Anhydrous ether or Tetrahydrofuran (THF)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1308368?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=V79P0176
https://wap.guidechem.com/question/what-is-3-4-5-trifluorophenylb-id123359.html
https://www.benchchem.com/product/b1308368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Trimethyl borate (B(OMe)s, 2.0 equivalents)
e Aqueous HCI or NH4Cl for workup
Procedure:

o Flame-dry a three-necked flask equipped with a condenser, dropping funnel, and magnetic
stirrer under an inert atmosphere.

o Add magnesium turnings to the flask. Add a small crystal of iodine to initiate the reaction.

e Add a solution of 1-bromo-2,3,5-trifluorobenzene in anhydrous ether dropwise to the
magnesium turnings at a rate that maintains a gentle reflux.

 After the addition is complete, stir the resulting Grignard reagent solution for an additional 1-
2 hours.

 In a separate flame-dried flask, cool a solution of trimethyl borate in anhydrous THF to -78
°C.

» Transfer the prepared Grignard reagent to the trimethyl borate solution via cannula at -78 °C.
» Allow the reaction mixture to warm slowly to room temperature and stir overnight.

e Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl or dilute HCI.

o Separate the organic layer, and extract the agueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous MgSOa4, filter, and
concentrate under reduced pressure.

e The resulting crude solid can be purified by recrystallization to afford pure 2,3,5-
trifluorophenylboronic acid.

Applications in Drug Discovery and Development

2,3,5-Trifluorophenylboronic acid serves as a key building block in the synthesis of
pharmaceuticals.[7] Its utility is particularly noted in the development of agonists for G-protein
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coupled receptors (GPCRs), which are important drug targets.

Specifically, it is used as a reactant in the synthesis of pyrazole-acid derivatives that act as
agonists of the human orphan GPCR GPR109a (also known as niacin receptor 1).[1][4] The
introduction of the trifluorophenyl moiety can modulate the potency, selectivity, and
pharmacokinetic properties of the final drug candidate.

The logical workflow for utilizing this compound in a drug discovery context is illustrated below.
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Figure 2: Workflow for the use of 2,3,5-Trifluorophenylboronic acid in drug discovery.
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This workflow highlights the transition from a synthetic building block to a potential therapeutic
agent. The unique properties imparted by the trifluorophenyl group are assessed through
rigorous biological screening and structure-activity relationship (SAR) studies to optimize the
final drug candidate for preclinical evaluation.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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